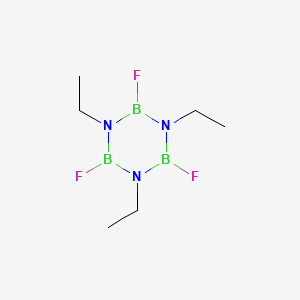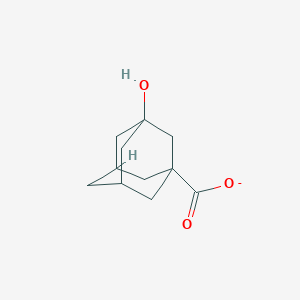
3-Hydroxy-1-adamantanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-1-adamantanecarboxylate is a derivative of adamantane, a compound known for its rigid, diamond-like structure. This compound is characterized by the presence of a hydroxyl group (-OH) and a carboxylate group (-COOH) attached to the adamantane framework. Its unique structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-adamantanecarboxylate typically involves multiple steps. One common method starts with 1-adamantanecarboxylic acid. This compound is subjected to nitration using sulfuric acid and nitric acid to produce 3-hydroxy-1-adamantanecarboxylic acid. The reaction conditions include maintaining a controlled temperature and using a one-pot method for acylation, condensation, and decarboxylation .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. The use of high-efficiency reactors and continuous flow systems can enhance the production rate. Additionally, the final product is often purified using crystallization or chromatography techniques to ensure high purity .
化学反应分析
Types of Reactions
3-Hydroxy-1-adamantanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 3-oxo-1-adamantanecarboxylate.
Reduction: Formation of 1-adamantanol.
Substitution: Formation of 3-halo-1-adamantanecarboxylate.
科学研究应用
3-Hydroxy-1-adamantanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of antiviral drugs.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives
作用机制
The mechanism of action of 3-Hydroxy-1-adamantanecarboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
Similar Compounds
Adamantane-1-carboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxyadamantane: Lacks the carboxylate group, limiting its applications in drug synthesis.
1-Adamantanol: Contains only a hydroxyl group, making it less versatile compared to 3-Hydroxy-1-adamantanecarboxylate
Uniqueness
This compound is unique due to the presence of both hydroxyl and carboxylate groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials .
属性
分子式 |
C11H15O3- |
|---|---|
分子量 |
195.23 g/mol |
IUPAC 名称 |
3-hydroxyadamantane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13)/p-1 |
InChI 键 |
CJJMAWPEZKYJAP-UHFFFAOYSA-M |
规范 SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)
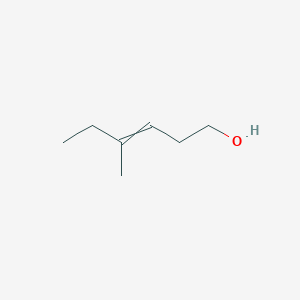

![7,7-Difluorobicyclo[4.1.0]heptane](/img/structure/B14748807.png)
![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)

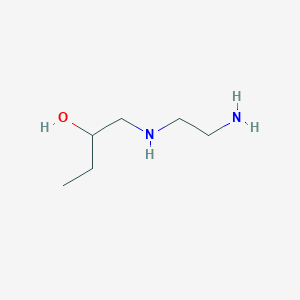
![{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol](/img/structure/B14748843.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
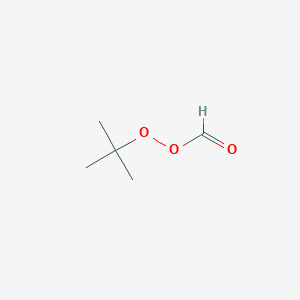
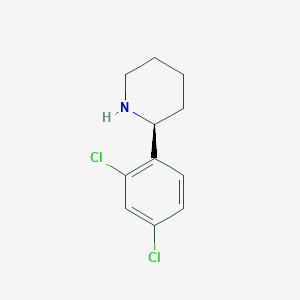
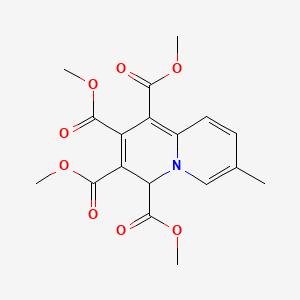
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)
